3-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid
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Overview
Description
3-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse pharmacological activities, including antiviral, antibacterial, and anticancer properties . The presence of the nitrophenyl group and the imidazo[1,2-a]pyridine core makes this compound particularly interesting for medicinal chemistry and drug development .
Mechanism of Action
Target of Action
The primary target of the compound “3-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid” is Rab Geranylgeranyl Transferase (RGGT) . RGGT is an enzyme responsible for posttranslational prenylation of Rab GTPases , which are involved in a wide variety of critical cell processes connected with membrane and vesicle trafficking .
Mode of Action
The compound interacts with its target, RGGT, by inhibiting the enzyme’s activity . The nature of the substituent in the C6 position of the imidazo[1,2-a]pyridine ring is responsible for the compound’s activity against RGGT . The most active inhibitors disrupted Rab11A prenylation in the human cervical carcinoma HeLa cell line .
Biochemical Pathways
The compound affects the protein geranylgeranylation pathway . This pathway involves the transfer of a geranylgeranyl moiety derived from the mevalonate pathway to Rab GTPases . The compound acts as an inhibitor of this process, disrupting the balance of Rab’s modification, which is observed in several diseases .
Pharmacokinetics
For instance, the esterification of carboxylic acid in the phosphonopropionate moiety turned the inhibitor into an inactive analog , indicating that the compound’s structure can significantly impact its bioavailability and activity.
Result of Action
The primary result of the compound’s action is the disruption of Rab11A prenylation in the human cervical carcinoma HeLa cell line . This disruption can potentially affect a wide variety of critical cell processes connected with membrane and vesicle trafficking .
Preparation Methods
The synthesis of 3-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid typically involves multi-step reactions One common method includes the initial formation of the imidazo[1,2-a]pyridine core through a cyclization reactionThe final step involves the addition of the acrylic acid moiety through a condensation reaction . Industrial production methods often employ catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
3-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid undergoes various chemical reactions, including:
Scientific Research Applications
3-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid has several scientific research applications:
Comparison with Similar Compounds
3-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid can be compared with other imidazo[1,2-a]pyridine derivatives:
Imidazo[1,2-a]pyridine: Known for its broad pharmacological activities, including antiviral and antibacterial properties.
Imidazo[1,2-a]pyrimidine: Similar in structure but with a pyrimidine ring, used in anticancer research.
Imidazo[1,2-a]pyridine-3-carboxylic acid: Another derivative with potential therapeutic applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
(E)-3-[2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4/c20-15(21)8-7-13-16(17-14-6-1-2-9-18(13)14)11-4-3-5-12(10-11)19(22)23/h1-10H,(H,20,21)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJRULPLDXQEKP-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)C=CC(=O)O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=NC(=C(N2C=C1)/C=C/C(=O)O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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